Cas no 43024-34-6 (3-bromo-5,7-diethylpyrazolo1,5-apyrimidine)
3-bromo-5,7-diethylpyrazolo1,5-apyrimidine Chemical and Physical Properties
Names and Identifiers
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- 3-bromo-5,7-diethylpyrazolo1,5-apyrimidine
- SCHEMBL11608068
- 3-BROMO-5,7-DIETHYL-PYRAZOLO[1,5-A]PYRIMIDINE
- 3-bromo-5,7-diethylpyrazolo[1,5-a]pyrimidine
- EN300-1130100
- 43024-34-6
- CHEMBL3246724
-
- Inchi: 1S/C10H12BrN3/c1-3-7-5-8(4-2)14-10(13-7)9(11)6-12-14/h5-6H,3-4H2,1-2H3
- InChI Key: VRPHWIXXWLEOAI-UHFFFAOYSA-N
- SMILES: BrC1C=NN2C=1N=C(CC)C=C2CC
Computed Properties
- Exact Mass: 253.02146Da
- Monoisotopic Mass: 253.02146Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 200
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 30.2Ų
3-bromo-5,7-diethylpyrazolo1,5-apyrimidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1130100-1.0g |
3-bromo-5,7-diethylpyrazolo[1,5-a]pyrimidine |
43024-34-6 | 1g |
$0.0 | 2023-06-09 | ||
| Enamine | EN300-1130100-0.05g |
3-bromo-5,7-diethylpyrazolo[1,5-a]pyrimidine |
43024-34-6 | 95% | 0.05g |
$707.0 | 2023-10-26 | |
| Enamine | EN300-1130100-0.1g |
3-bromo-5,7-diethylpyrazolo[1,5-a]pyrimidine |
43024-34-6 | 95% | 0.1g |
$741.0 | 2023-10-26 | |
| Enamine | EN300-1130100-0.25g |
3-bromo-5,7-diethylpyrazolo[1,5-a]pyrimidine |
43024-34-6 | 95% | 0.25g |
$774.0 | 2023-10-26 | |
| Enamine | EN300-1130100-0.5g |
3-bromo-5,7-diethylpyrazolo[1,5-a]pyrimidine |
43024-34-6 | 95% | 0.5g |
$809.0 | 2023-10-26 | |
| Enamine | EN300-1130100-1g |
3-bromo-5,7-diethylpyrazolo[1,5-a]pyrimidine |
43024-34-6 | 95% | 1g |
$842.0 | 2023-10-26 | |
| Enamine | EN300-1130100-2.5g |
3-bromo-5,7-diethylpyrazolo[1,5-a]pyrimidine |
43024-34-6 | 95% | 2.5g |
$1650.0 | 2023-10-26 | |
| Enamine | EN300-1130100-5g |
3-bromo-5,7-diethylpyrazolo[1,5-a]pyrimidine |
43024-34-6 | 95% | 5g |
$2443.0 | 2023-10-26 | |
| Enamine | EN300-1130100-10g |
3-bromo-5,7-diethylpyrazolo[1,5-a]pyrimidine |
43024-34-6 | 95% | 10g |
$3622.0 | 2023-10-26 |
3-bromo-5,7-diethylpyrazolo1,5-apyrimidine Related Literature
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
Additional information on 3-bromo-5,7-diethylpyrazolo1,5-apyrimidine
Exploring the Versatile Applications and Properties of 3-Bromo-5,7-diethylpyrazolo[1,5-a]pyrimidine (CAS No. 43024-34-6)
In the dynamic world of heterocyclic chemistry, 3-bromo-5,7-diethylpyrazolo[1,5-a]pyrimidine (CAS No. 43024-34-6) has emerged as a compound of significant interest to researchers and industries alike. This pyrazolo[1,5-a]pyrimidine derivative combines unique structural features with promising reactivity, making it a valuable building block in pharmaceutical development and material science applications.
The molecular structure of 3-bromo-5,7-diethylpyrazolo[1,5-a]pyrimidine features a fused bicyclic system with strategic bromine substitution at the 3-position and ethyl groups at the 5- and 7-positions. This specific substitution pattern enhances both the compound's stability and its potential for further functionalization, addressing current research demands for tailorable heterocyclic scaffolds in drug discovery programs.
Recent scientific literature highlights the growing importance of pyrazolo[1,5-a]pyrimidine derivatives in medicinal chemistry, particularly as kinase inhibitors and allosteric modulators. The presence of the bromine atom in 3-bromo-5,7-diethylpyrazolo[1,5-a]pyrimidine offers excellent opportunities for cross-coupling reactions, a feature that aligns with the pharmaceutical industry's focus on structure-activity relationship optimization and fragment-based drug design approaches.
Beyond pharmaceutical applications, this compound shows promise in materials science, where its electron-deficient aromatic system could contribute to the development of organic electronic materials. Researchers are particularly interested in how the diethyl-substituted pyrazolo[1,5-a]pyrimidine core might influence charge transport properties in potential organic semiconductor applications.
The synthesis of 3-bromo-5,7-diethylpyrazolo[1,5-a]pyrimidine typically involves multi-step procedures starting from readily available precursors. Current optimization efforts focus on improving atom economy and reducing environmental impact, reflecting the chemical industry's commitment to green chemistry principles and sustainable synthesis methodologies.
Analytical characterization of this compound presents interesting challenges and opportunities. Advanced techniques such as X-ray crystallography and multidimensional NMR spectroscopy are often employed to confirm the structure of 3-bromo-5,7-diethylpyrazolo[1,5-a]pyrimidine and study its conformational preferences, providing valuable insights for computational chemists working on molecular modeling and virtual screening platforms.
In the context of current research trends, the compound's potential as a pharmacophore fragment deserves special attention. Many research groups are investigating how the pyrazolo[1,5-a]pyrimidine scaffold might be incorporated into novel therapeutic agents targeting various disease pathways, particularly in oncology and inflammation-related disorders.
The commercial availability of 3-bromo-5,7-diethylpyrazolo[1,5-a]pyrimidine (CAS No. 43024-34-6) has increased in recent years, reflecting growing demand from both academic and industrial research sectors. Suppliers typically provide comprehensive analytical data and purity specifications to meet the stringent requirements of modern drug discovery programs.
From a safety perspective, proper handling procedures should always be followed when working with 3-bromo-5,7-diethylpyrazolo[1,5-a]pyrimidine, including the use of appropriate personal protective equipment. While not classified as highly hazardous, standard precautions for handling brominated organic compounds should be observed in laboratory settings.
Looking to the future, the versatility of 3-bromo-5,7-diethylpyrazolo[1,5-a]pyrimidine suggests it will continue to play an important role in chemical research. Its combination of synthetic accessibility and structural features makes it particularly valuable for medicinal chemistry optimization and materials science innovation, two areas experiencing rapid growth in the current scientific landscape.
For researchers interested in exploring this compound further, recent publications have demonstrated innovative applications of pyrazolo[1,5-a]pyrimidine derivatives in various contexts. The bromine substituent in particular offers numerous possibilities for further derivatization through modern catalytic coupling reactions, making 3-bromo-5,7-diethylpyrazolo[1,5-a]pyrimidine a versatile intermediate in synthetic chemistry.
The stability and storage requirements of 3-bromo-5,7-diethylpyrazolo[1,5-a]pyrimidine are typical for brominated heterocyclic compounds. It is generally recommended to store the material under inert atmosphere at low temperatures to maintain optimal purity over extended periods, especially for sensitive applications in pharmaceutical development.
As the field of heterocyclic chemistry continues to evolve, compounds like 3-bromo-5,7-diethylpyrazolo[1,5-a]pyrimidine (CAS No. 43024-34-6) will likely find expanding applications across multiple disciplines. Its balanced combination of reactivity and stability positions it well for both traditional synthetic applications and emerging areas such as click chemistry and bioconjugation techniques.
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